1-(2-bromoethyl)-3,4-dichloro-2-methylbenzene
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Overview
Description
1-(2-Bromoethyl)-3,4-dichloro-2-methylbenzene is an organic compound belonging to the class of aromatic halides It features a benzene ring substituted with a bromoethyl group, two chlorine atoms, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-bromoethyl)-3,4-dichloro-2-methylbenzene typically involves the bromination of 3,4-dichloro-2-methylbenzene. The process can be carried out using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction proceeds via electrophilic aromatic substitution, where the bromoethyl group is introduced to the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, safety measures are crucial due to the handling of bromine and other reactive intermediates.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromoethyl)-3,4-dichloro-2-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to remove halogen atoms under specific conditions.
Common Reagents and Conditions:
Substitution: Sodium methoxide in methanol can be used for nucleophilic substitution reactions.
Oxidation: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed for reduction reactions.
Major Products Formed:
- Substitution reactions can yield various substituted benzene derivatives.
- Oxidation reactions can produce carboxylic acids or aldehydes.
- Reduction reactions can result in dehalogenated products.
Scientific Research Applications
1-(2-Bromoethyl)-3,4-dichloro-2-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of halogenated aromatic compounds on biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-bromoethyl)-3,4-dichloro-2-methylbenzene involves its reactivity towards nucleophiles and electrophiles. The bromoethyl group is particularly reactive, allowing for various substitution reactions. The presence of chlorine atoms can influence the electron density of the benzene ring, affecting its reactivity in electrophilic and nucleophilic reactions .
Comparison with Similar Compounds
1-(2-Bromoethyl)-benzene: Lacks the chlorine and methyl substituents, making it less reactive in certain reactions.
1-(2-Chloroethyl)-3,4-dichloro-2-methylbenzene: Similar structure but with a chloroethyl group instead of bromoethyl, affecting its reactivity and applications.
1-(2-Bromoethyl)-3,4-dichlorobenzene: Similar but lacks the methyl group, influencing its physical and chemical properties.
Uniqueness: 1-(2-Bromoethyl)-3,4-dichloro-2-methylbenzene is unique due to the combination of bromoethyl, dichloro, and methyl substituents on the benzene ring
Properties
CAS No. |
2648965-94-8 |
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Molecular Formula |
C9H9BrCl2 |
Molecular Weight |
268 |
Purity |
95 |
Origin of Product |
United States |
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